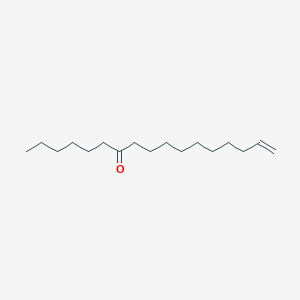
Heptadec-16-EN-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadec-16-EN-7-one is an organic compound with the molecular formula C17H32O It is a long-chain fatty acid derivative that contains a double bond at the 16th carbon and a ketone functional group at the 7th carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptadec-16-EN-7-one can be synthesized through several methods. One common approach involves the hydrogenation-hydrazidation of (Z)-methyl octadec-9-enoate to octadecanoic hydrazide under atmospheric air. The preservation of the olefinic bond in the heptadec-8-enyl group is achieved by carrying out the hydrazidation reaction under an argon atmosphere . The structural proof for the resulting compound is provided by IR, 1H NMR, 13C NMR, and MS data.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process may include additional purification steps to ensure the compound’s purity and quality for various applications.
Chemical Reactions Analysis
Types of Reactions
Heptadec-16-EN-7-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or other electrophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated or other substituted derivatives.
Scientific Research Applications
Heptadec-16-EN-7-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of heptadec-16-EN-7-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Heptadec-16-EN-7-one can be compared with other similar compounds, such as:
Heptadec-16-ynoic acid: A long-chain fatty acid with a triple bond at the 16th carbon.
Heptadec-8-enyl derivatives: Compounds with similar structures but different functional groups or positions of the double bond.
Uniqueness
This compound is unique due to its specific structure, which includes a double bond at the 16th carbon and a ketone group at the 7th carbon. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Similar Compounds
Properties
CAS No. |
147492-48-6 |
|---|---|
Molecular Formula |
C17H32O |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
heptadec-16-en-7-one |
InChI |
InChI=1S/C17H32O/c1-3-5-7-9-10-11-12-14-16-17(18)15-13-8-6-4-2/h3H,1,4-16H2,2H3 |
InChI Key |
XCZXRLYSBPEEHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)CCCCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















